molecular formula C24H21N3O2S B5056917 N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide

Cat. No.: B5056917
M. Wt: 415.5 g/mol
InChI Key: CRHBPTHSUHXNRQ-UHFFFAOYSA-N
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Description

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, followed by the introduction of the ethyl group at the 5-position, and finally, the coupling of the benzoxazole derivative with the appropriate phenylcarbamothioyl and methylbenzamide moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis, high-pressure reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cancer cell growth .

Comparison with Similar Compounds

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-3-16-6-13-21-20(14-16)26-23(29-21)18-9-11-19(12-10-18)25-24(30)27-22(28)17-7-4-15(2)5-8-17/h4-14H,3H2,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHBPTHSUHXNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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